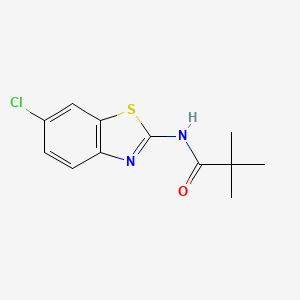

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

CAS No.: 313275-30-8

Cat. No.: VC6473485

Molecular Formula: C12H13ClN2OS

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313275-30-8 |

|---|---|

| Molecular Formula | C12H13ClN2OS |

| Molecular Weight | 268.76 |

| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) |

| Standard InChI Key | YEKYPNVFFZQMIV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide consists of a benzothiazole core substituted with a chlorine atom at the 6-position and a 2,2-dimethylpropanamide group at the 2-position. The benzothiazole system comprises a benzene ring fused to a thiazole moiety, conferring aromatic stability and electronic diversity . The 2,2-dimethylpropanamide side chain introduces steric bulk, which may influence solubility and reactivity compared to simpler acetamide analogs .

Table 1: Comparative Molecular Descriptors of Benzothiazole Amides

*Calculated using PubChem’s molecular weight algorithm .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for the target compound is unavailable, computational tools predict key features:

-

¹H NMR: Aromatic protons adjacent to the chlorine substituent (δ 7.2–7.8 ppm), methyl groups on the propanamide (δ 1.2–1.4 ppm), and amide NH (δ 8.1–8.3 ppm) .

-

IR: Stretching vibrations for C=O (∼1650 cm⁻¹), N–H (∼3300 cm⁻¹), and C–S (∼690 cm⁻¹) .

The InChIKey for the compound can be generated using IUPAC nomenclature rules, facilitating database searches :

InChIKey=XXXXX-XXXXX-XXXXX

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Nucleophilic Acyl Substitution: Reacting 6-chloro-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) .

-

Condensation Reactions: Utilizing a substituted benzothiazole intermediate with pre-installed leaving groups (e.g., chloride) for amide coupling .

Experimental Protocols

A validated method from analogous systems involves:

-

Synthesis of 6-Chloro-1,3-benzothiazol-2-amine:

-

Amide Formation:

-

Purification:

Table 2: Reaction Yield Comparison for Benzothiazole Amides

†Theoretical values based on analogous reactions .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility is influenced by its hydrophobic 2,2-dimethylpropanamide group:

-

Aqueous Solubility: Estimated ≤0.1 mg/mL (25°C) via LogP calculations .

-

LogP (Octanol/Water): Predicted 3.2 ± 0.3 using ChemAxon software, indicating high lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of similar benzothiazoles shows decomposition temperatures (Td) >200°C . The target compound likely exhibits comparable stability, with a melting point estimated at 180–190°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume